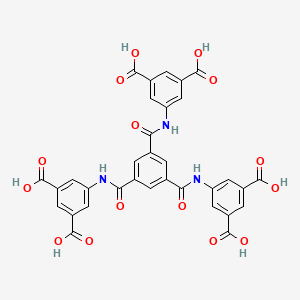

5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid

Beschreibung

5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is a symmetrical tricarboxylic acid ligand featuring a central benzene-1,3,5-tricarbonyl core linked to three isophthalic acid moieties via amide bonds. This compound is structurally tailored for coordination chemistry, particularly in metal-organic frameworks (MOFs), due to its multiple carboxylate groups and rigid aromatic backbone. The isophthalic acid arms enhance solubility in polar aprotic solvents like DMF and DMSO, critical for MOF crystallization .

Eigenschaften

Molekularformel |

C33H21N3O15 |

|---|---|

Molekulargewicht |

699.5 g/mol |

IUPAC-Name |

5-[[3,5-bis[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C33H21N3O15/c37-25(34-22-7-16(28(40)41)4-17(8-22)29(42)43)13-1-14(26(38)35-23-9-18(30(44)45)5-19(10-23)31(46)47)3-15(2-13)27(39)36-24-11-20(32(48)49)6-21(12-24)33(50)51/h1-12H,(H,34,37)(H,35,38)(H,36,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

InChI-Schlüssel |

NVVSBGKOCVJBLM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid typically involves the reaction of 1,3,5-benzenetricarbonyl trichloride with 5-aminoisophthalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carboxylic acid groups to alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid has several scientific research applications:

Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions with metal ions.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form porous structures.

Wirkmechanismus

The mechanism of action of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and amide linkages provide multiple binding sites for metal ions, leading to the formation of stable MOFs. These frameworks can interact with various molecules, facilitating processes like catalysis and adsorption .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related ligands:

Key Comparative Insights:

Structural Rigidity vs. Flexibility: The target compound and H₆btti exhibit rigid aromatic backbones, favoring the formation of stable, porous MOFs. In contrast, the hexanoic acid derivative offers flexibility, enabling adaptive coordination but reduced structural predictability. The glycine derivative forms hydrogen-bonded dimers, highlighting how smaller substituents (acetic acid vs. isophthalic acid) alter packing and solubility.

Coordination and Topology :

- The ethyne-linked ligand ttei (5,5',5''-(((benzene-1,3,5-triyltris(ethyne))tris(benzene))triisophthalic acid)) forms a (3,24)-paddle-wheel MOF topology with Cu²⁺ . The absence of ethyne in the target compound may lead to distinct coordination modes, such as btc -type (benzene tricarboxylate) networks.

- H₆btti’s biphenyl extensions enhance π-π interactions, increasing MOF stability and gas adsorption capacity .

Solubility and Functionalization :

- Methyl or trimethylbenzene groups (e.g., CAS 1159974-70-5 ) introduce hydrophobicity, reducing aqueous solubility but improving compatibility with organic matrices. The target compound’s polar carboxylates favor polar solvents, critical for solution-phase MOF synthesis.

- The glycine derivative’s water solubility contrasts with the target’s preference for DMF/DMSO, illustrating how substituent choice tailors application-specific solubility.

Synthetic Considerations: The target compound likely requires 5-aminoisophthalic acid for synthesis, whereas analogs like 4,4′,4′′-tribenzoic acid use 4-aminobenzoic acid. This positional isomerism affects ligand geometry and MOF pore dimensions.

Biologische Aktivität

5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial properties and implications in medicinal chemistry.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzene-1,3,5-tricarbonyl trichloride with p-aminobenzoic acid. The method typically involves a nucleophilic acyl substitution reaction facilitated by a base such as triethylamine in an organic solvent like acetone. This process yields the desired compound with high efficiency and purity.

Structural Characteristics

The molecular structure of 5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid consists of multiple functional groups that are essential for its biological activity. The presence of amide and carboxylic acid groups contributes to its solubility and interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Zone of Inhibition (mm) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 12 | Cell wall disruption |

| Staphylococcus aureus | 15 | Metabolic interference |

| Pseudomonas aeruginosa | 10 | Inhibition of protein synthesis |

Data sourced from laboratory assays conducted under controlled conditions.

Case Studies

-

Case Study 1: Efficacy Against Gram-positive Bacteria

A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated a higher efficacy against Staphylococcus aureus compared to Gram-negative strains. -

Case Study 2: Synergistic Effects with Metal Ions

Another investigation explored the synergistic effects of the compound in combination with metal ions such as zinc and copper. The findings suggested enhanced antibacterial activity when the compound was used alongside these metal ions, attributed to increased permeability of bacterial membranes.

Research Findings

Research has shown that the compound's structural features play a crucial role in its biological activity. The presence of multiple nitrogen atoms in the amide groups enhances hydrogen bonding capabilities with bacterial proteins, leading to increased antibacterial effects.

Table 2: Research Findings on Biological Activity

| Research Focus | Key Findings |

|---|---|

| Interaction with Bacterial Proteins | Enhanced binding affinity due to multiple hydrogen bonds |

| Stability in Biological Systems | Maintained activity over a range of pH levels |

| Toxicity Assessment | Low toxicity observed in preliminary cytotoxicity tests |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.